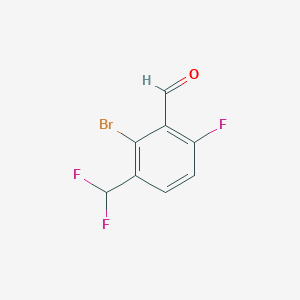

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3-(difluoromethyl)-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWACVKQSCSSPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 3-(difluoromethyl)-6-fluorobenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are frequently employed reducing agents.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-(difluoromethyl)-6-fluorobenzaldehyde when using sodium methoxide.

Oxidation: 2-Bromo-3-(difluoromethyl)-6-fluorobenzoic acid.

Reduction: 2-Bromo-3-(difluoromethyl)-6-fluorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The difluoromethyl group can also influence the compound’s lipophilicity and bioavailability, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-bromo-3-(difluoromethyl)-6-fluorobenzaldehyde with closely related benzaldehyde derivatives:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|

| This compound | 2-Br, 3-CF₂H, 6-F | C₈H₄BrF₃O | 261.02 | 2092769-06-5 | 95% |

| 2-Chloro-3-(difluoromethyl)-6-fluorobenzaldehyde | 2-Cl, 3-CF₂H, 6-F | C₈H₄ClF₃O | 208.56 | 2307552-93-6 | N/A |

| 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde | 6-Br, 3-CF₂H, 2-F | C₈H₄BrF₃O | 261.02 | 2092861-81-7 | 95% |

| 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde | 2-Br, 4-CF₂H, 6-F | C₈H₄BrF₃O | 261.02 | 2091844-11-8 | 95% |

| 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde | 3-Br, 6-F, 2-OH | C₇H₄BrFO₂ | 219.01 | 199287-82-6 | N/A |

| 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde | 3-OCH₂C₆H₅, 6-Br, 2-F | C₁₄H₁₀BrFO₂ | 309.13 | 1114809-05-0 | N/A |

Key Observations :

- Halogen Substitution: Bromine at position 2 (vs.

- Positional Isomerism : Shifting the bromine from position 2 to 6 (e.g., 6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde) alters steric and electronic profiles, impacting reactivity and solubility .

- Functional Groups : Replacing the difluoromethyl group with hydroxyl (e.g., 3-bromo-6-fluoro-2-hydroxy-benzaldehyde) introduces hydrogen-bonding capability but reduces lipophilicity .

Pharmacological and Agrochemical Relevance

- Fungicidal Activity: Compounds with difluoromethyl substituents (e.g., this compound) are implicated in fungicidal formulations targeting phytopathogens. The difluoromethyl group enhances stability against metabolic degradation compared to non-fluorinated analogs .

- Fluorine Effects : Fluorine at position 6 reduces basicity and increases electronegativity, improving membrane permeability and bioavailability. This is consistent with trends observed in fluorinated pharmaceuticals .

- Bromine vs.

Biologische Aktivität

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple halogen substituents can significantly influence the compound's pharmacokinetic properties, including lipophilicity, metabolic stability, and interaction with biological targets.

The molecular formula of this compound is C8H5BrF2O. It features:

- A bromine atom at the 2-position.

- A difluoromethyl group at the 3-position.

- A fluorine atom at the 6-position.

- An aldehyde functional group.

These substituents contribute to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 25 |

| Bacillus subtilis | 22 | 10 |

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating a potential for treating inflammatory diseases.

The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors involved in inflammatory pathways. The difluoromethyl and bromine substituents may enhance binding affinity due to increased lipophilicity and hydrogen bonding capabilities. This interaction could lead to modulation of signaling pathways associated with inflammation and infection.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. The study concluded that compounds with multiple halogen substituents tend to exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts.

Study on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of fluorinated compounds, highlighting the role of halogen substitution in modulating cytokine production. The findings indicated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.